5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole
Description
5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a (4-chloro-2-methylphenoxy)methyl moiety at position 3. The 4-chloro-2-methylphenoxy group enhances lipophilicity and stability, making this compound a candidate for pesticidal or antimicrobial applications .
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12-9-14(18)7-8-17(12)20-11-15-10-16(19-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBHXXFEVWQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the oxazole ring through cyclization reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and cyclization agents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole products.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxazoles and phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Isoxazole vs. Oxadiazole Derivatives
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (Oxadiazole Core): Replacing the isoxazole (O, N, O) with a 1,2,4-oxadiazole (O, N, N) alters electronic properties and hydrogen-bonding capacity.
- Biological Implications : Oxadiazoles are often used as ester or amide bioisosteres in drug design, whereas isoxazoles are preferred for their metabolic stability in agrochemicals .
Sulfur-Containing Analogs
Substituent Modifications
Phenoxy Group Variations
*Estimated based on analogs in .
Phenyl Ring Substitutions
- 3-Methylphenyl (5-(3-Methylphenyl)-3-phenyl-1,2-oxazole): Dihedral angles of 16.64° (isoxazole vs. 3-methylphenyl) and 17.60° (vs.
Crystallographic and Structural Data
*Structural data for the target compound is unavailable in the provided evidence.
Biological Activity
The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological properties. The presence of the oxazole ring is significant, as it is often associated with various therapeutic effects.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study evaluated several oxazole compounds against various microbial strains. The results indicated that certain derivatives showed promising Minimum Inhibitory Concentration (MIC) values against fungi and bacteria:
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Flourocytosine | 3.2 | Aspergillus niger |
These findings suggest that the oxazole scaffold can be optimized for enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. In particular, compounds containing the oxazole ring have been shown to inhibit cancer cell proliferation in various in vitro models. For instance, a series of studies reported IC50 values indicating significant cytotoxicity against human cancer cell lines:
- Compound A : IC50 = 1.61 µg/mL against Jurkat cells.
- Compound B : IC50 = 1.98 µg/mL against A-431 cells.
The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance anticancer activity, particularly when electron-withdrawing groups are present .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many oxazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Interference with Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate cell cycle progression and apoptosis.
- Antioxidant Properties : Some studies suggest that oxazole derivatives possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells.
Study on Anticancer Effects
A notable study investigated the effects of a related oxazole compound on breast cancer cells. The findings demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, indicating that the compound could be a candidate for further development as an anticancer agent.
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of oxazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the oxazole structure significantly enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
